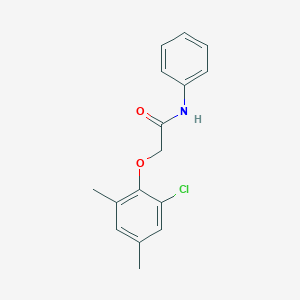![molecular formula C19H21ClN2O3 B253084 N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B253084.png)
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(4-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(4-methylphenoxy)acetamide is a chemical compound known for its significant role in various scientific research fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the core structure: This involves the reaction of 3-chloro-4-morpholin-4-yl-aniline with p-tolyl chloroacetate under basic conditions to form the desired acetamide.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(4-methylphenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied as a potential inhibitor for enzymes such as cytochrome P450 4F2, which is involved in the metabolism of arachidonic acid.
Biological Studies: The compound is used to investigate the role of specific enzymes in various biological processes, including inflammation and hypertension.
Industrial Applications: It is used in the development of new chemical entities for pharmaceutical applications.
作用机制
The mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(4-methylphenoxy)acetamide involves the inhibition of specific enzymes. For instance, it acts as an inhibitor of cytochrome P450 4F2, which plays a role in the metabolism of leukotriene B4 and 20-hydroxyeicosatetraenoic acid . By inhibiting these enzymes, the compound can modulate various physiological processes, including inflammation and vascular tone regulation .
相似化合物的比较
Similar Compounds
N-(3-Chloro-4-morpholin-4-yl) phenyl-N′-hydroxyimido formamide (TS-011): Another inhibitor of cytochrome P450 enzymes.
Rubiarbonone C: A selective inhibitor of cytochrome P450 4F enzymes.
Uniqueness
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(4-methylphenoxy)acetamide is unique due to its specific inhibitory action on cytochrome P450 4F2, making it a valuable tool in studying the role of this enzyme in various physiological and pathological conditions .
属性
分子式 |
C19H21ClN2O3 |
|---|---|
分子量 |
360.8 g/mol |
IUPAC 名称 |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-14-2-5-16(6-3-14)25-13-19(23)21-15-4-7-18(17(20)12-15)22-8-10-24-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) |
InChI 键 |
ZDEMFEKMFFJUEK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
规范 SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-dimethyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B253001.png)
![N-{3-[(4-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B253004.png)
![N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B253006.png)
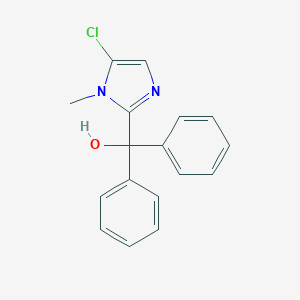
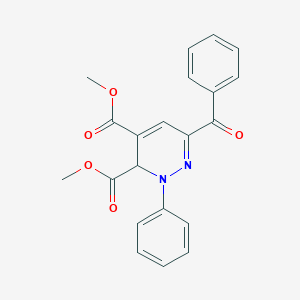
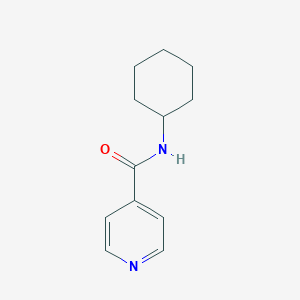
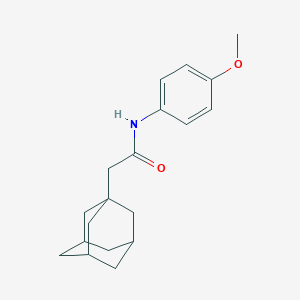

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B253024.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide](/img/structure/B253025.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B253030.png)
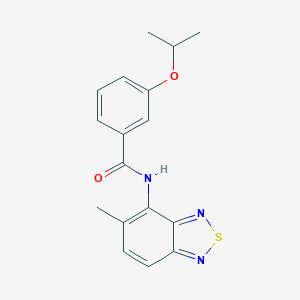
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B253032.png)
